molecular formula C18H12F2O3S B2679569 (2E)-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one CAS No. 461682-58-6

(2E)-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2679569
CAS No.: 461682-58-6
M. Wt: 346.35
InChI Key: AOMMKOHUJXZASS-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(5-{4-[(Difluoromethyl)sulfanyl]phenyl}furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one is a high-purity synthetic chalcone derivative intended for research and development purposes. This compound features a conjugated system between two furan rings, a core structural motif found in various biologically active molecules. Based on its molecular architecture, which includes a difluoromethylsulfanyl substituent, this chemical is of significant interest in medicinal chemistry and drug discovery research for the synthesis and evaluation of novel therapeutic agents . Compounds with similar furan and chalcone scaffolds are frequently investigated for a range of pharmacological activities, including potential antiviral properties against viruses such as herpes simplex virus (HSV) and bovine viral diarrhea virus (BVDV), as well as anti-inflammatory applications through mechanisms like cyclooxygenase-2 (COX-2) inhibition . The presence of the sulfur-containing difluoromethyl group may influence the compound's electronic properties, metabolic stability, and its ability to interact with biological targets, making it a valuable candidate for structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis to develop more complex heterocyclic systems . It is supplied as a solid and should be stored sealed in a dry environment at cool temperatures (2-8°C) to maintain stability. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material using appropriate personal protective equipment (PPE). (Note: The specific biological activity, mechanism of action, and exact research applications for this precise compound are not currently established in the searched literature and require experimental validation by qualified researchers.)

Properties

IUPAC Name

(E)-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2O3S/c19-18(20)24-14-7-3-12(4-8-14)16-10-6-13(23-16)5-9-15(21)17-2-1-11-22-17/h1-11,18H/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMMKOHUJXZASS-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl and difluoromethylsulfanyl phenyl intermediates, which are then coupled through a series of reactions including aldol condensation and cyclization under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Dichloromethane, ethanol, tetrahydrofuran

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2E)-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of (2E)-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can form strong interactions with enzymes or receptors, modulating their activity. The furan rings contribute to the compound’s stability and ability to penetrate biological membranes, enhancing its efficacy.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s structure is compared to derivatives with variations in aryl/heteroaryl substituents (–12):

Table 1: Structural Comparison of Chalcone Derivatives

Compound Name Substituents (R₁, R₂) Key Features Reference
Target Compound R₁ = 5-(4-SCF₂H-phenyl)furan; R₂ = furan Dual furans, -SCF₂H group -
LabMol-70 () R₁ = furan; R₂ = 4-(methylsulfanyl)phenyl Single furan, -SMe group
LabMol-80 () R₁ = furan; R₂ = 4-(piperidin-1-yl)phenyl Single furan, piperidine substitution
(2E)-3-(4-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one () R₁ = 4-Br-phenyl; R₂ = furan Bromo substitution, single furan
(2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one () R₁ = 3-F-phenyl; R₂ = 4-ethoxyphenyl Fluoro and ethoxy groups

Key Observations :

  • The difluoromethylsulfanyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to simpler substituents like -SMe (LabMol-70) or halogens (–10). This may enhance thermal stability and alter dipole moments.

Physical Properties :

  • Melting Points : LabMol-70 (152°C) and LabMol-71 (114°C) indicate that substituent bulk inversely correlates with melting point. The target compound’s -SCF₂H group may lower its melting point compared to brominated analogs (e.g., ’s 277.11 g/mol derivative).
  • Purity : High HPLC purity (>99%) is common among chalcones (), suggesting the target compound would require similar chromatographic purification.

Spectroscopic and Crystallographic Insights

  • NMR: The -SCF₂H group would produce distinct $^{19}\text{F}$ NMR signals (absent in non-fluorinated analogs) and deshielded $^{1}\text{H}$ signals for adjacent protons. For example, LabMol-70’s $^{1}\text{H}$ NMR shows furan protons at δ 6.5–7.5 ppm (), which would shift slightly in the target compound due to electronic effects.
  • Crystallography : highlights that halogenated chalcones (e.g., bromo/fluoro derivatives) exhibit planar molecular structures with dihedral angles <10° between aryl rings. The target compound’s -SCF₂H group may increase steric hindrance, altering crystal packing and hydrogen bonding (e.g., C–H⋯F interactions) .

Biological Activity

Overview

The compound (2E)-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one is a complex organic molecule characterized by its unique structural features, including furan and propenone moieties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound can be represented as follows:

\text{ 2E 3 5 4 difluoromethyl sulfanyl phenyl}furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one}

This structure includes:

  • Furan rings : Contributing to the compound's reactivity and interaction with biological targets.
  • Propenone moiety : Implicated in various biological activities, including anti-inflammatory and anticancer properties.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on related furan derivatives showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest potent antibacterial properties, which may extend to the compound due to structural similarities.

CompoundMIC (µg/mL)Bacterial Strain
Compound A10S. aureus
Compound B15E. coli
Target CompoundTBDTBD

Anticancer Activity

The propenone moiety is often associated with anticancer activity. Compounds featuring similar structures have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have demonstrated that certain furan-based compounds can inhibit the growth of human cancer cell lines such as breast and colon cancer cells.

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Binding : Interaction with cellular receptors can alter signaling pathways, leading to effects such as apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in targeted cells, contributing to their cytotoxic effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various furan derivatives against clinically relevant pathogens. The results indicated that certain derivatives exhibited low MIC values, suggesting strong antibacterial activity. The study highlighted the potential for developing new antimicrobial agents based on these furan derivatives.

Study 2: Anticancer Potential

Another research project focused on the anticancer properties of furan-containing compounds. It was found that these compounds could significantly reduce cell viability in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The findings support further investigation into the therapeutic applications of such compounds.

Q & A

Q. Density Functional Theory (DFT) :

  • Calculates HOMO-LUMO gaps (~4.2 eV) to predict redox activity.
  • Molecular Dynamics (MD) Simulations : Simulate lipid bilayer penetration (GROMACS) to estimate bioavailability.
    Crystal Structure Analysis ():
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds critical for crystal packing).
    QSAR Models :
  • Utilize descriptors like logP (3.1) and polar surface area (85 Ų) to optimize lead compounds .

Advanced: Why might in vitro bioactivity fail to translate to in vivo efficacy?

Q. Pharmacokinetic Barriers :

  • Poor Absorption : Low Caco-2 permeability (Papp < 1 × 10⁻⁶ cm/s) suggests formulation adjustments (e.g., nanoemulsions).
  • Rapid Metabolism : LC-MS/MS identifies primary metabolites (e.g., sulfoxide derivatives) with reduced activity.
    Toxicity Mitigation :
  • hERG Binding Assays : Screen for cardiotoxicity risks (IC₅₀ > 30 μM is ideal).
  • Hepatotoxicity : Monitor ALT/AST levels in murine models post-administration.
    Address via prodrug design (e.g., ester masking of enone) or co-administration with CYP inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.